2-Tert-butyl-5-chloro-1,6-naphthyridine
Description
2-Tert-butyl-5-chloro-1,6-naphthyridine is a heterocyclic aromatic compound featuring a naphthyridine core (a bicyclic structure with two nitrogen atoms at the 1- and 6-positions). The tert-butyl substituent likely arises via alkylation or substitution reactions, leveraging the steric bulk to modulate selectivity in downstream reactions .
Properties
Molecular Formula |
C12H13ClN2 |
|---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
2-tert-butyl-5-chloro-1,6-naphthyridine |
InChI |
InChI=1S/C12H13ClN2/c1-12(2,3)10-5-4-8-9(15-10)6-7-14-11(8)13/h4-7H,1-3H3 |
InChI Key |
AUKZUPBMJHLTPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=C1)C(=NC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-tert-butyl-5-chloro-1,6-naphthyridine are best contextualized by comparing it to related naphthyridine derivatives. Key distinctions arise from substituent positions, saturation states, and functional groups, as summarized below:
Table 1: Comparative Analysis of 1,6-Naphthyridine Derivatives
Key Comparative Insights
Substituent Position and Reactivity: Chlorine at the 5-position (as in 5-chloro-1,6-naphthyridine) is typically introduced via POCl₃-mediated halogenation of oxo precursors . In contrast, 2-chloro isomers form via Meisenheimer reactions of N-oxides, where the nitrogen position dictates regioselectivity .
Saturation Effects :
- Tetrahydro derivatives (e.g., 5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine) exhibit reduced aromaticity, enhancing solubility and altering electronic profiles for CNS-targeting drug design .
Functional Group Interactions :
- Dichloromethyl groups (e.g., 2-chloro-5-dichloromethyl-1,6-naphthyridine) increase electrophilicity, facilitating hydrolysis to oxo derivatives under acidic conditions .
Synthetic Challenges :
- Yields and product distributions vary with reaction conditions. For example, 5-chloro-1,6-naphthyridine synthesis under sealed reflux achieves 90% yield, while dichloro byproducts form under prolonged heating .
Q & A
Q. What are the standard synthetic routes for 2-Tert-butyl-5-chloro-1,6-naphthyridine?
The compound is typically synthesized via chlorination of 1,6-naphthyridin-5(6H)-one derivatives using phosphoryl chloride (POCl₃). For example, 1,6-naphthyridin-5(6H)-one reacts with POCl₃ under sealed conditions at 130°C for 20 hours, yielding 5-chloro-1,6-naphthyridine with 90% efficiency . The tert-butyl group is introduced through alkylation or substitution reactions, often involving tert-butyl halides or Grignard reagents under controlled conditions (e.g., LiNPr₂i/THF at 70°C for methylation) .
Q. How can purification and characterization of this compound be optimized?
Chromatographic techniques (e.g., silica gel column chromatography) are recommended for purification due to the compound’s moderate polarity. Characterization should combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For example, NMR analysis of analogous 5-chloro-7-methyl-1,6-naphthyridine confirmed regioselectivity via distinct aromatic proton splitting patterns .
Advanced Research Questions
Q. What factors influence the regioselectivity of chlorination in 1,6-naphthyridine systems?
Regioselectivity is highly dependent on reaction conditions and substituents. For instance:
- Chlorinating agents : POCl₃ preferentially chlorinates the 5-position in 1,6-naphthyridin-5(6H)-one , while PCl₅ may lead to di-chlorinated byproducts (e.g., 5,8-dichloro derivatives) .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) at the 3-position direct chlorination to the 2-position, as seen in 3-nitro-1,6-naphthyridin-2(1H)-one → 2-chloro-3-nitro-1,6-naphthyridine (44% yield) .
Q. Table 1. Chlorination Outcomes Under Varying Conditions
Q. How can contradictory data on reaction outcomes be resolved?
Contradictions often arise from subtle differences in reaction setups. For example:
- Chlorinating agents : POCl₃ alone yields mono-chlorinated products, while PCl₅ with POCl₃ generates di-chlorinated byproducts due to increased electrophilicity .
- Temperature : Higher temperatures (170°C) favor 5-chloro-1,6-naphthyridine, whereas reflux conditions (lower temps) result in no reaction .
Q. What strategies exist for functionalizing the 5-chloro position?
The 5-chloro group is highly reactive and amenable to nucleophilic substitution:
- Hydrogenolysis : Pd/CaCO₃-catalyzed hydrogenolysis converts 5-chloro-7-methyl-1,6-naphthyridine to 7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine (95% yield) .
- Hydrazinolysis : Hydrazine hydrate replaces Cl with hydrazino groups (>95% yield), which can be oxidized to regenerate the parent naphthyridine .
Q. How do steric effects from the tert-butyl group impact reactivity?
The bulky tert-butyl group at the 2-position:
- Reduces electrophilicity at adjacent positions, directing reactions (e.g., alkylation, oxidation) to the 5- or 8-positions.
- Influences solubility : Enhanced lipophilicity aids in chromatographic separation but may reduce aqueous reaction efficiency.
Q. What analytical methods validate synthetic intermediates?
- Kinetic vs. thermodynamic control : Monitor reaction progression via HPLC to detect intermediates (e.g., 8-chloro-6-methyl-1,6-naphthyridin-5(6H)-one in competing pathways) .
- Isotopic labeling : Use ¹⁴C or deuterated reagents to trace substituent incorporation, as demonstrated in adipic acid derivatives .
Methodological Considerations
Q. How can competing reaction pathways be minimized during synthesis?
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